3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline
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Overview
Description
3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline is an organic compound that features a difluoromethyl group, a methoxybenzyl ether, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxybenzyl Ether: This step involves the reaction of 4-methoxybenzyl alcohol with an appropriate protecting group to form the methoxybenzyl ether.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions.
Coupling with Aniline: The final step involves coupling the intermediate with aniline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring and the aniline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxybenzyl ether and aniline moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4-((4-methoxybenzyl)oxy)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-((4-Methoxybenzyl)oxy)aniline: Lacks the difluoromethyl group, which can affect its reactivity and stability.
3-(Difluoromethyl)aniline: Lacks the methoxybenzyl ether, which can influence its solubility and interaction with other molecules.
Uniqueness
3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline is unique due to the presence of both the difluoromethyl group and the methoxybenzyl ether. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(difluoromethyl)-4-[(4-methoxyphenyl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(18)8-13(14)15(16)17/h2-8,15H,9,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDOSDFRCKYNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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